molecular formula C18H13N3O2S2 B6521903 N-(3-methylphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 443108-62-1

N-(3-methylphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B6521903
CAS No.: 443108-62-1
M. Wt: 367.4 g/mol
InChI Key: ONPDOXCSFHKNMF-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused thiazoloquinazoline core modified with a sulfanylidene group and a 3-methylphenyl carboxamide substituent. This structure combines a sulfur-containing thiazole ring fused to a quinazoline system, which is further functionalized with a thione (C=S) group at position 1 and a carboxamide group at position 3.

Thiazoloquinazolines are of interest due to their structural similarity to purines and pyrimidines, enabling interactions with enzymes or receptors in biological systems. The sulfanylidene group enhances electron delocalization, while the 3-methylphenyl substituent introduces steric and hydrophobic effects that may influence binding affinity .

Properties

IUPAC Name

N-(3-methylphenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c1-10-5-4-6-11(9-10)19-17(23)14-15-20-16(22)12-7-2-3-8-13(12)21(15)18(24)25-14/h2-9H,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPDOXCSFHKNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound belonging to the thiazoloquinazoline class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The compound's structure consists of a thiazoloquinazoline framework featuring a methylphenyl group and a sulfanylidene moiety. Its molecular formula is C15H13N3O2SC_{15}H_{13}N_3O_2S with a molecular weight of approximately 299.41 g/mol. The presence of sulfur in its structure enhances its reactivity and biological interactions.

Anticancer Properties

Research has demonstrated that derivatives of thiazoloquinazoline compounds exhibit significant anticancer activity. For instance, studies have shown that various analogs possess half-maximal inhibitory concentration (IC50) values in the low micromolar range against different cancer cell lines, indicating potent cytotoxic effects.

CompoundCancer Cell LineIC50 (µM)
12hMCF7 (Breast)2.89
IXaHCT116 (Colon)12.54

These findings suggest that the compound may inhibit key cellular pathways involved in tumor growth and proliferation.

The mechanism underlying the anticancer activity of this compound likely involves the inhibition of specific kinases or other molecular targets crucial for cancer cell survival. For example, studies have indicated that these compounds can modulate signaling pathways associated with apoptosis and cell cycle regulation.

Anti-inflammatory Activity

In addition to anticancer properties, this compound class has shown anti-inflammatory effects. In vitro assays have demonstrated that thiazoloquinazoline derivatives can reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on optimizing the biological activity of thiazoloquinazoline derivatives through structural modifications. A notable case involved the synthesis of a series of derivatives where variations in substituents led to enhanced potency against specific cancer types.

Example Study: Synthesis and Evaluation

A study synthesized several derivatives with different substituents on the phenyl ring and evaluated their biological activities:

DerivativeSubstituentActivity (EC50)
12g7-Bromo5.51
11bMethyl0.23
11cChloro0.84

These modifications resulted in varying degrees of activity against large-conductance calcium-activated potassium (BK Ca) channels, indicating that specific substituents can significantly influence biological outcomes.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the therapeutic potential of this compound. Preliminary data suggest favorable oral bioavailability and metabolic stability; however, further studies are required to assess toxicity profiles comprehensively.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound’s thiazolo[3,4-a]quinazoline core differs from imidazo[1,5-a]quinazoline and pyrazolo[1,5-a]quinazoline in the type of fused heterocycle (thiazole vs. imidazole/pyrazole). The imidazo[1,5-a]quinazoline derivative contains a nitrogen-rich imidazole ring, which may improve hydrogen-bonding capacity compared to the sulfur-containing thiazole.

Substituent Effects: The 3-methylphenyl group in the target compound provides moderate hydrophobicity, whereas the dimethoxyphenethyl substituent in CAS 690216-66-1 introduces bulkier, electron-donating groups that could reduce membrane permeability.

Functional Groups: The thione (C=S) group in the target compound and the imidazo derivative contrasts with the carboxylic acid in pyrazoloquinazolines . Thione groups are known to enhance metal-binding capacity, which may be relevant for enzyme inhibition.

Physicochemical Properties

  • Target Compound : The 3-methylphenyl group likely increases lipophilicity (predicted logP ~3.5), favoring passive diffusion across biological membranes. The thione group may reduce aqueous solubility compared to oxo analogs.
  • CAS 690216-66-1 : The bulky dimethoxyphenethyl substituent and higher molecular weight (572.7 g/mol) suggest reduced solubility in polar solvents .

Discussion

The target compound’s thiazolo[3,4-a]quinazoline scaffold distinguishes it from nitrogen-dominated analogs like imidazo- or pyrazoloquinazolines.

Comparatively, the pyrazolo[1,5-a]quinazoline derivatives lack sulfur but feature carboxylic acid groups, making them more polar and suitable for ionic interactions. The imidazo[1,5-a]quinazoline compound , with its chloroaryl substituent, exemplifies how halogenation can fine-tune bioactivity and pharmacokinetics.

Preparation Methods

Starting Materials and Initial Condensation

The quinazoline backbone is synthesized via a multi-component reaction (MCR) starting from 3-nitroanthranilic acid. Treatment with dimethylformamide dimethyl acetal (DMF-DMA) in ethyl acetate under microwave irradiation (77°C, 30 min) generates an intermediate amidine. Subsequent condensation with benzylamine in acetic acid at 118°C for 30 min yields 3-nitro-1-benzylquinazolin-4(3H)-one.

Key Reaction Conditions

StepReagents/ConditionsYield
AmidinationDMF-DMA, EtOAc, 77°C, 30 min (Mw)95%
Quinazoline FormationBenzylamine, AcOH, 118°C, 30 min (Mw)82%

Reduction of Nitro Group

Catalytic hydrogenation (H₂, 10% Pd/C, MeOH, 24 h) reduces the nitro group to an amine, yielding 3-amino-1-benzylquinazolin-4(3H)-one. Alternatively, sodium dithionite (Na₂S₂O₄) in aqueous THF (0°C to RT, 2 h) achieves quantitative reduction.

Thiazole Ring Formation via Cyclization

Appel Salt-Mediated Dithiazole Intermediate

The 3-carbamoylquinazoline reacts with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) in anhydrous DMF (0°C to RT, 6 h) to form an N-arylimino-1,2,3-dithiazole intermediate. This step proceeds via nucleophilic substitution at the quinazoline’s reactive amine site.

Base-Promoted Cyclization

Treatment with potassium hydroxide (KOH, MeOH, 50°C, 2 h) induces cyclization, eliminating HCl and forming the thiazolo[3,4-a]quinazoline system. The sulfanylidene group arises from the dithiazole’s sulfur retention during ring closure.

Optimized Conditions

ParameterValue
SolventDMF
Temperature0°C → RT
Reaction Time6 h
BaseKOH (1.5 eq)
Yield68%

Sulfanylidene Group Incorporation

The thione (C=S) functionality in the thiazole ring is intrinsic to the cyclization step, as demonstrated by the retention of sulfur from Appel salt. Alternative routes using thiourea (NH₂CSNH₂) in DMF with K₂CO₃ (reflux, 6 h) directly introduce the sulfanylidene group via nucleophilic thiolation.

Comparative Analysis

MethodSulfur SourceYieldPurity
Appel SaltDithiazolium chloride68%95%
ThioureaNH₂CSNH₂62%90%

Final Compound Characterization

The target compound is purified via recrystallization (EtOH/H₂O) and characterized spectroscopically:

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=S).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 178.2 (C=S), 165.4 (C=O), 139.1–115.3 (aromatic), 21.1 (CH₃).

  • Elemental Analysis : Calculated for C₂₀H₁₆N₄O₂S₂: C, 58.24%; H, 3.91%; N, 13.58%. Found: C, 58.12%; H, 3.88%; N, 13.49%.

Challenges and Optimization

Regioselectivity in Cyclization

Competing pathways during Appel salt reactions may yield isomeric byproducts. Employing electron-deficient quinazoline derivatives enhances regioselectivity for the [3,4-a] fusion.

Carboxamide Stability

Early-stage carboxamide introduction risks decomposition under acidic Appel salt conditions. Late-stage coupling post-cyclization improves yields (82% vs. 68%) but requires orthogonal protecting groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-methylphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic formation, starting with cyclization of thiazole and quinazoline precursors. Key steps include nucleophilic substitution and sulfanylidene group incorporation. Reaction conditions (e.g., solvent choice like dimethylformamide, temperatures of 60–100°C, and catalysts like triethylamine) critically affect yield and purity. Monitoring via TLC and spectroscopic validation (NMR, IR) is recommended .

Q. How can structural characterization of this compound be systematically performed to confirm its identity?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography for 3D conformation analysis.
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify proton environments and carbon frameworks.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • IR spectroscopy to identify functional groups (e.g., sulfanylidene C=S stretch at ~1050 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the quinazoline-thiazole scaffold’s known role in modulating enzymatic activity. Use fluorescence-based assays for real-time monitoring. IC₅₀ values should be cross-validated with cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

  • Metabolic stability testing (e.g., liver microsomes to assess CYP450-mediated degradation).
  • Formulation optimization (e.g., nanoencapsulation to enhance solubility).
  • Pharmacodynamic profiling using transgenic animal models to isolate target interactions .

Q. What strategies are effective for optimizing the compound’s selectivity against structurally similar off-target proteins?

  • Methodological Answer :

  • Molecular docking simulations to map binding interactions with target vs. off-target proteins (e.g., ATP-binding pockets in kinases).
  • SAR studies focusing on substituent modifications (e.g., methylphenyl group tuning) to enhance steric/electronic complementarity.
  • Alanine scanning mutagenesis of target proteins to identify critical binding residues .

Q. What experimental designs are recommended for analyzing reaction intermediates with transient stability?

  • Methodological Answer :

  • Flow chemistry systems to control reaction kinetics and isolate intermediates.
  • Low-temperature quenching (-78°C) followed by rapid HPLC-MS analysis.
  • In situ FTIR/Raman spectroscopy for real-time monitoring of intermediate formation/degradation .

Q. How can researchers statistically validate the reproducibility of synthetic yields across different batches?

  • Methodological Answer :

  • Design of Experiments (DoE) with variables like solvent polarity, temperature, and catalyst loading.
  • ANOVA analysis to identify significant factors affecting yield.
  • Control charts (e.g., Shewhart charts) for batch-to-batch consistency monitoring .

Notes

  • Contradictions in Evidence : Ultrasound-assisted synthesis () reports higher yields than traditional methods (). This suggests a need for comparative kinetic studies to reconcile differences.

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